N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound that features a unique structure combining a furan ring, an isoxazole ring, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes or alkynes as starting materials . The furan ring can be introduced through a subsequent cyclization reaction. The final step involves the coupling of the isoxazole-furan intermediate with cyclobutanecarboxylic acid or its derivatives under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and the implementation of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phospholipase D (PLD), an enzyme involved in various cellular processes. By inhibiting PLD, the compound can modulate signaling pathways related to inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 3,5-dimethylisoxazole.
Furan Derivatives: Compounds containing furan rings, such as furfural.
Cyclobutanecarboxamide Derivatives: Compounds with cyclobutanecarboxamide moieties, such as cyclobutanecarboxylic acid.
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a cyclobutane ring fused with an isoxazole moiety and a furan substituent. This unique structure contributes to its biological activity.
Biological Activity
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Anticancer Properties
- Several studies have indicated that compounds with furan and isoxazole derivatives exhibit significant anticancer activity. For instance, furan-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
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Mechanism of Action
- The proposed mechanism involves the inhibition of specific protein kinases that are crucial for cell cycle progression and survival in cancer cells. This inhibition leads to increased apoptosis and reduced tumor viability.
- Additionally, the compound may interact with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
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Anti-inflammatory Effects
- Preliminary research suggests that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines. Studies have demonstrated a reduction in pro-inflammatory markers in animal models treated with similar furan-based compounds.
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Anticancer | Inhibition of tumor growth in vitro | |
Apoptosis Induction | Increased apoptosis in cancer cell lines | |
Anti-inflammatory | Reduced levels of inflammatory cytokines |
Research Findings
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways (PubMed ID: 911344) .
- Mechanistic Insights : Another research article highlighted the compound's ability to disrupt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell division (PubChem ID: 90639008) .
- Inflammation Modulation : In a model of acute inflammation, administration of the compound resulted in lower levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent (PubChem ID: 145988388) .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(9-3-1-4-9)14-8-10-7-12(18-15-10)11-5-2-6-17-11/h2,5-7,9H,1,3-4,8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYAOWGNXLZGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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